![molecular formula C11H22N2O3 B2475800 tert-butyl N-[2-amino-1-(oxolan-3-yl)ethyl]carbamate CAS No. 1247906-88-2](/img/structure/B2475800.png)
tert-butyl N-[2-amino-1-(oxolan-3-yl)ethyl]carbamate
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Description
Tert-butyl N-[2-amino-1-(oxolan-3-yl)ethyl]carbamate is a type of tert-butyl carbamate . It is a derivative of Boc-protected amines and amino acids, which are synthesized under either aqueous or anhydrous conditions . The Boc group is stable towards most nucleophiles and bases .
Synthesis Analysis
The synthesis of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . Tert-butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Molecular Structure Analysis
The molecular structure of tert-butyl N-[2-amino-1-(oxolan-3-yl)ethyl]carbamate contains a total of 53 bonds, including 21 non-H bonds, 1 multiple bond, 9 rotatable bonds, 1 double bond, 1 five-membered ring, 1 (thio-) carbamate (aliphatic), 1 secondary amine (aliphatic), 1 ether (aliphatic), and 1 Oxolane .Chemical Reactions Analysis
The Boc group in tert-butyl N-[2-amino-1-(oxolan-3-yl)ethyl]carbamate is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . Tert-butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Scientific Research Applications
- tert-Butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate serves as a crucial intermediate in the synthesis of ceftolozane , a fifth-generation cephalosporin antibiotic. Ceftolozane exhibits broad antibacterial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains .
- Researchers have explored tert-butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate for the synthesis of tetrasubstituted pyrroles . These pyrroles can be functionalized with ester or ketone groups at the C-3 position .
- tert-Butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate has been employed in the palladium-catalyzed synthesis of N-Boc-protected anilines .
- As a synonym for 4-N-Boc-phenylboronic acid pinacol ester, this compound is relevant in the field of boronic acid chemistry .
- Researchers have used tert-butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate in azide-based synthetic routes . For instance, it was synthesized via hydrolysis and Curtius rearrangement of an azide derivative .
Antibiotic Synthesis
Pyrrole Derivatives
Aniline Protection
Boronic Acid Derivatives
Azide Chemistry
Carbamate Protection Strategies
properties
IUPAC Name |
tert-butyl N-[2-amino-1-(oxolan-3-yl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-9(6-12)8-4-5-15-7-8/h8-9H,4-7,12H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSJBBQJKKADKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)C1CCOC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[2-amino-1-(oxolan-3-yl)ethyl]carbamate |
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